molecular formula C16H16N2O3 B064481 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole CAS No. 175714-45-1

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole

Cat. No.: B064481
CAS No.: 175714-45-1
M. Wt: 284.31 g/mol
InChI Key: FBZJKGVFZOUCRC-UHFFFAOYSA-N
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Description

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is a chemical compound that features a benzimidazole core substituted with a 3,4,5-trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Biochemical Analysis

Biochemical Properties

The 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole compound has been found to interact with several enzymes and proteins. For instance, compounds containing the trimethoxyphenyl (TMP) group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

The effects of this compound on cells are quite significant. It has been reported that this compound can inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .

Temporal Effects in Laboratory Settings

It is known that compounds with the TMP group have displayed notable anti-cancer effects .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are yet to be fully investigated. Compounds with the TMP group have shown promising anti-fungal and anti-bacterial properties .

Metabolic Pathways

It is known that compounds with the TMP group have shown promising anti-fungal and anti-bacterial properties .

Transport and Distribution

It is known that compounds with the TMP group have shown promising anti-fungal and anti-bacterial properties .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are yet to be fully investigated. It is known that compounds with the TMP group have shown promising anti-fungal and anti-bacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with o-phenylenediamine. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or acetic acid as the catalyst. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is typically purified using crystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is unique due to its benzimidazole core, which imparts distinct biological activities compared to other trimethoxyphenyl derivatives. Its ability to inhibit multiple enzymes and modulate various signaling pathways makes it a versatile compound with potential therapeutic applications .

Properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-19-13-8-10(9-14(20-2)15(13)21-3)16-17-11-6-4-5-7-12(11)18-16/h4-9H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZJKGVFZOUCRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353843
Record name 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175714-45-1
Record name 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1,2-phenylenediamine (30 mmole, 3.24 g) and 3,4,5-trimethoxybenzaldehyde (30 mmole, 5.89 g) in acetonitrile (75 ml) is added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (30 mmole, 6.81 g), and the mixture is stirred 18 hours at room temperature. Sodium hydroxide (0.5M, 120 ml) is added, and the mixture is stirred over night at room temperature. The dark precipitate is filtered off and is digested with ethanol (30 ml) to give the title product as a brown solid (14%). (R1=hydrogen, R2=3,4,5-trimethoxyphenyl, n=0). 1H-NMR (DMSO, TMS, δ): 3.74 (s, 3H, OCH3), 3.91 (s, 6H, OCH3), 7.20 (m, 2H, ar), 7.54 (s, 2H, ar), 7.61 (m, 2H, ar).
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
5.89 g
Type
reactant
Reaction Step One
Quantity
6.81 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Yield
14%

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